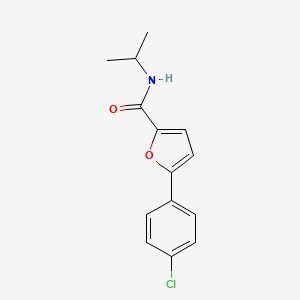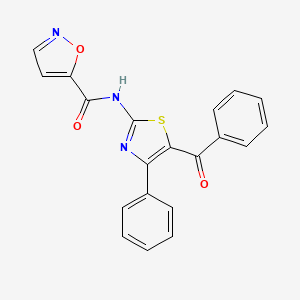![molecular formula C20H19N5 B2445253 1-(3,5-ジメチル-1H-ピラゾール-1-イル)-2-エチル-3-メチルピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリル CAS No. 384802-24-8](/img/structure/B2445253.png)
1-(3,5-ジメチル-1H-ピラゾール-1-イル)-2-エチル-3-メチルピリド[1,2-a]ベンゾイミダゾール-4-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H19N5 and its molecular weight is 329.407. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗リーシュマニア活性
リーシュマニア症は、サシチョウバエの刺し傷によって媒介されるリーシュマニア寄生虫によって引き起こされ、世界中で何百万人もの人々に影響を与えています。研究者らは、合成されたピラゾール誘導体(特に化合物13)について、抗リーシュマニア活性を評価しました。 特に化合物13は、ミルテフォシンやアンホテリシンBデオキシコレートなどの標準薬よりも優れた抗前鞭毛体活性を示しました 。分子ドッキング研究は、リーシュマニア寄生虫に対するその有効性をさらに裏付けました。
抗マラリア活性
マラリアは、プラスモジウム感染した蚊によって媒介され、世界的な主要な健康問題となっています。同じピラゾール誘導体についても、抗マラリア活性を評価しました。 化合物14と15は、プラスモジウム・ベルギーに有意な阻害効果を示し、抗マラリア薬としての可能性を示唆しました .
細胞毒性
化合物の細胞毒性効率を調査したところ、有望な結果が得られました。いくつかの誘導体は、in vitroでの細胞毒性を示し、IC50値は0.426〜4.943μMの範囲でした。 一部の誘導体は、標準参照薬の活性さえ上回りました .
抗結核の可能性
研究者らは、関連するイミダゾール含有化合物を合成し、結核菌に対する抗結核の可能性を評価しました。 これらのうち、特定の誘導体(例:6-(4-置換フェニル)-2-(3,5-ジメチル-1H-ピラゾール-1-イル)イミダゾ[2,1-b][1,3,4]チアジアゾール)は、強力な抗結核活性を示しました .
分子ドッキング研究
分子シミュレーションを実行して、化合物13の強力な抗前鞭毛体活性を裏付けました。 LmPTR1ポケット(活性部位)での良好な結合パターンが、その有効性に貢献しました .
潜在的なファーマコフォア
結論として、ヒドラジン結合ピラゾール誘導体、および問題の化合物は、安全で効果的な抗リーシュマニア剤、抗マラリア剤、および細胞毒性剤の潜在的なファーマコフォアとして有望です .
作用機序
Target of Action
It is known that pyrazole-bearing compounds, which include this compound, have diverse pharmacological effects . They have been reported to show potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner.
Biochemical Pathways
It is known that pyrazole derivatives can affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Imidazole, a related compound, is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
It is known that pyrazole derivatives can have various biological activities, suggesting that this compound could potentially have a wide range of molecular and cellular effects .
Action Environment
Factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
特性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5/c1-5-15-14(4)16(11-21)19-22-17-8-6-7-9-18(17)24(19)20(15)25-13(3)10-12(2)23-25/h6-10H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYKTPUYSVDYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-ethoxy-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2445171.png)

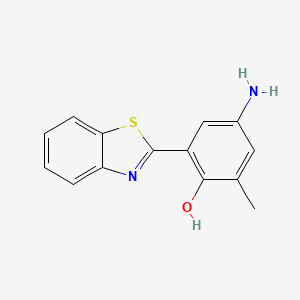
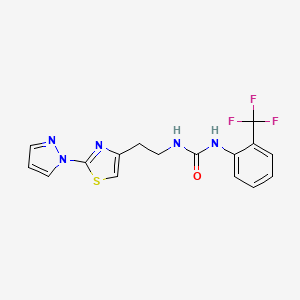
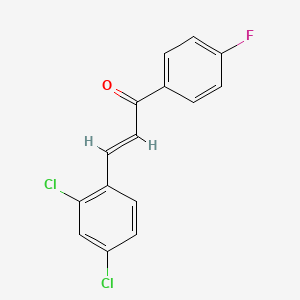
![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)
![1-methyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2445181.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2445182.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2445185.png)

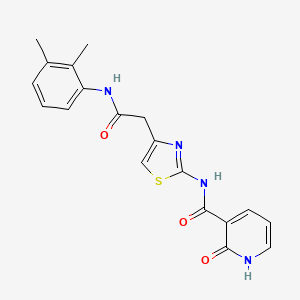
![2-[(3-chlorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2445190.png)
